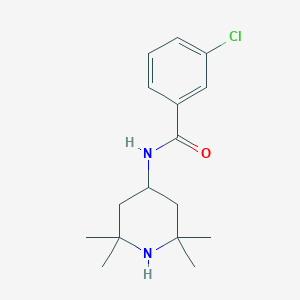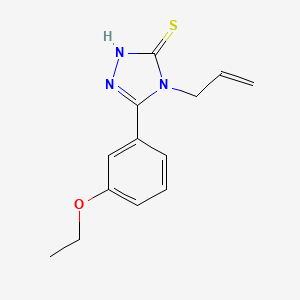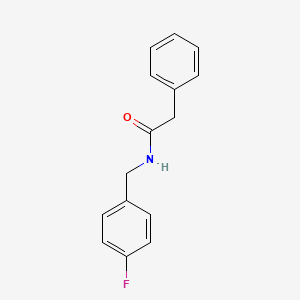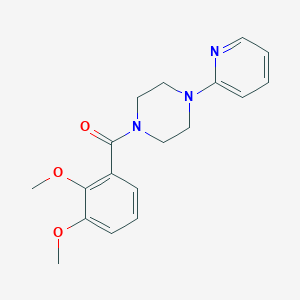![molecular formula C13H10N2O2S B5707251 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide, also known as CP-690550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first discovered in the early 2000s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide can prevent the activation of downstream signaling pathways and thus reduce inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide has been shown to reduce the levels of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both animal models and human clinical trials. It also reduces the activation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide is its specificity for JAK enzymes, which allows for targeted inhibition of specific cytokine signaling pathways. However, its efficacy may be limited by the development of resistance over time, as well as potential off-target effects on other signaling pathways.
Direcciones Futuras
Future research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide could focus on improving its efficacy and reducing the risk of resistance development. This could involve the development of combination therapies with other immunomodulatory agents or the design of more potent JAK inhibitors. Additionally, further studies could investigate the potential use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide in other autoimmune diseases and explore its mechanisms of action in more detail.
Métodos De Síntesis
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide involves several steps, starting with the reaction of 3-cyano-4H-cyclopenta[b]thiophene with ethyl chloroformate to form an intermediate. This intermediate is then reacted with furfurylamine to yield the final product, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of graft-versus-host disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-7-9-8-3-1-5-11(8)18-13(9)15-12(16)10-4-2-6-17-10/h2,4,6H,1,3,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAWPIAOXWRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)



![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)


